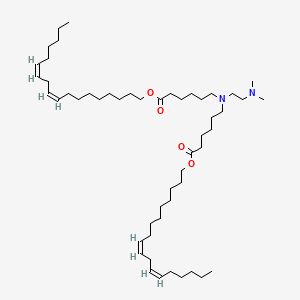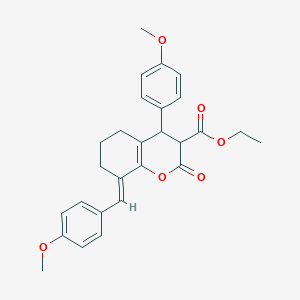![molecular formula C19H18F2N4O2 B13364242 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-(difluoromethoxy)aniline with 3-isopropylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine to yield the triazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the production process.
Analyse Des Réactions Chimiques
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biochemical pathways and mechanisms.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of anti-inflammatory, antifungal, and anticancer therapies.
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and phenyl groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound shares a similar triazole core but differs in the substitution pattern on the phenyl ring and the presence of a pyridinyl group.
1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the substitution pattern, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C19H18F2N4O2 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O2/c1-12(2)13-4-3-5-14(10-13)23-18(26)17-22-11-25(24-17)15-6-8-16(9-7-15)27-19(20)21/h3-12,19H,1-2H3,(H,23,26) |
Clé InChI |
YTCNLLDIMNSSTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364187.png)


![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)


